

## Application of Ethyl 2-aminothiazole-5-carboxylate in the synthesis of Dasatinib.

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Dasatinib is a potent, multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its mechanism of action involves the inhibition of multiple key signaling proteins, including BCR-ABL and Src family kinases. The synthesis of Dasatinib is a multi-step process, for which various synthetic routes have been developed. A crucial building block in several of these synthetic pathways is **Ethyl 2-aminothiazole-5-carboxylate**, a versatile intermediate that forms the core of the 2-aminothiazole-5-carboxamide moiety of the final drug molecule.[2]

This document provides detailed application notes and protocols for the use of **Ethyl 2-aminothiazole-5-carboxylate** in the synthesis of Dasatinib, summarizing quantitative data and providing detailed experimental methodologies.

### **Synthetic Pathways Overview**

#### Methodological & Application





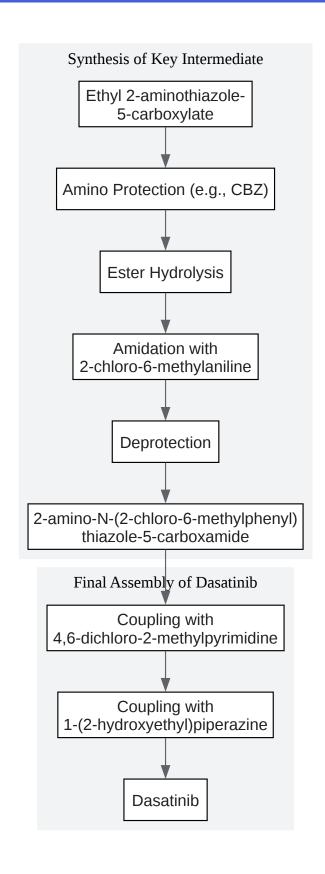
The general synthetic strategy for Dasatinib involves the construction of the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, which is then coupled with a substituted pyrimidine and subsequently with a piperazine derivative to yield the final product. **Ethyl 2-aminothiazole-5-carboxylate** serves as a common starting material for the synthesis of this key intermediate.

Two primary approaches for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide from **Ethyl 2-aminothiazole-5-carboxylate** have been reported:

- Route A: Amidation of the thiazole carboxylate. This route involves the initial protection of the amino group of **Ethyl 2-aminothiazole-5-carboxylate**, followed by hydrolysis of the ester to a carboxylic acid, and subsequent amidation with 2-chloro-6-methylaniline. The protecting group is then removed to yield the desired intermediate.[3][4]
- Route B: Thiazole ring formation after amidation. In this alternative approach, a precursor to the thiazole ring is first amidated with 2-chloro-6-methylaniline, followed by the formation of the 2-aminothiazole ring.[1][5]

The subsequent steps involve the coupling of the 2-aminothiazole-5-carboxamide intermediate with 4,6-dichloro-2-methylpyrimidine, followed by a final nucleophilic substitution with 1-(2-hydroxyethyl)piperazine to furnish Dasatinib.





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**Figure 1:** Overall synthetic workflow for Dasatinib.



## Key Synthetic Steps and Protocols Synthesis of 2-amino-N-(2-chloro-6methylphenyl)thiazole-5-carboxamide (Route A)

This route involves a four-step process starting from **Ethyl 2-aminothiazole-5-carboxylate**.

Step 1: Amino Protection The amino group of **Ethyl 2-aminothiazole-5-carboxylate** is protected, for example, with a benzyloxycarbonyl (CBZ) group, to prevent side reactions in subsequent steps.

Step 2: Ester Hydrolysis The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Step 3: Amidation The carboxylic acid is then coupled with 2-chloro-6-methylaniline to form the amide bond.

Step 4: Deprotection The protecting group is removed to yield the final intermediate.



Step	Reactants	Reagents/S olvents	Temperatur e (°C)	Yield (%)	Reference
1. Amino Protection	Ethyl 2- aminothiazole -5- carboxylate	Benzyl chloroformate , Sodium bicarbonate, Dichlorometh ane	10-15	90	[3]
2. Ester Hydrolysis	CBZ- protected ethyl ester	Sodium hydroxide, 30% Ethanol (aq)	< 30	93	[3]
3. Amidation	CBZ- protected carboxylic acid	Methanesulfo nyl chloride, Pyridine, 2- chloro-6- methylaniline	0-5 then 80	85	[3]
4. Deprotection	CBZ- protected amide	Aluminum trichloride, Anisole	-	-	[3][4]

#### Experimental Protocol (Route A):

Step 1: Synthesis of 2-(benzyloxycarbonylamino)thiazole-5-carboxylic acid ethyl ester

- Suspend 172g (1 mol) of Ethyl 2-aminothiazole-5-carboxylate in 1000g of dichloromethane.
- Add 168g (2 mol) of sodium bicarbonate and stir the mixture.
- Cool the mixture to 10-15°C.
- Over a period of 3 hours, add 255g (1.5 mol) of benzyl chloroformate dropwise.
- Allow the reaction to warm to room temperature and continue stirring for 5 hours.



- Remove the dichloromethane by vacuum distillation.
- Add 2000g of purified water to the residue and stir for 30 minutes.
- Filter the solid, wash with water, and then suspend the filter cake in 1000g of methanol.
- Add 100g of glacial acetic acid and stir for 30 minutes at room temperature.
- Cool to 0-5°C, stir for 1 hour, and filter to obtain the product.
- Dry the solid at 50°C to yield approximately 275g (90%) of the product.[3]

Step 2: Synthesis of 2-(benzyloxycarbonylamino)thiazole-5-carboxylic acid

- Dissolve 100g of sodium hydroxide in 1500g of 30% aqueous ethanol, maintaining the temperature below 30°C.
- Add 308g (1 mol) of the product from Step 1 to the solution.
- Maintain the reaction at 30°C for 8 hours.
- Cool the mixture to 0-5°C and adjust the pH to 3 by adding 2N hydrochloric acid dropwise, which will cause a solid to precipitate.
- Stir at 0-5°C for 1 hour, then filter the solid.
- Wash the filter cake with 1000g of purified water and dry at 80°C to obtain approximately 260g (93%) of the product.[3]

Step 3: Synthesis of 2-(benzyloxycarbonylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

- Dissolve 280g (1 mol) of the product from Step 2 in 1000g of pyridine and cool to 0-5°C.
- Over 1 hour, add 125g (1.1 mol) of methanesulfonyl chloride dropwise.
- Maintain the temperature for 5 hours after the addition.
- Add 156g (1.1 mol) of 2-chloro-6-methylaniline and slowly raise the temperature to 80°C.



- Keep the reaction at this temperature for 8 hours.
- Remove the pyridine under reduced pressure.
- Add 2000g of 50% aqueous methanol to the residue and stir at room temperature for 3 hours.
- Filter the solid and dry at 80°C to yield approximately 350g (85%) of the product.

Step 4: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide The CBZ protecting group is removed using aluminum trichloride and anisole to yield the desired intermediate.[3][4]

### Synthesis of Dasatinib from the Key Intermediate

Step 5: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide The key intermediate is reacted with 4,6-dichloro-2-methylpyrimidine in the presence of a base.

Step 6: Synthesis of Dasatinib The final step involves the nucleophilic substitution of the remaining chlorine on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine.



Step	Reactants	Reagents/S olvents	Temperatur e (°C)	Yield (%)	Reference
5. Pyrimidine Coupling	2-amino-N- (2-chloro-6- methylphenyl )thiazole-5- carboxamide, 4,6-dichloro- 2- methylpyrimid ine	Sodium t- butoxide, Tetrahydrofur an	10-20	86.4	[1]
6. Piperazine Coupling	Product from Step 5, 1-(2- hydroxyethyl) piperazine	N,N- diisopropyleth ylamine, Di- tert-butyl sulfoxide	80 ± 5	-	[6]

Experimental Protocol (Final Assembly):

Step 5: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

- To a stirring solution of 5.00g (18.67 mmol) of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 3.65g (22.4 mmol) of 4,6-dichloro-2-methylpyrimidine in 65 mL of tetrahydrofuran, slowly add a 30% wt. solution of sodium t-butoxide in tetrahydrofuran (21.1 g, 65.36 mmol) while maintaining the temperature at 10-20°C.
- Stir the mixture at room temperature for 1.5 hours and then cool to 0-5°C.
- Slowly add 21.5 mL of 2N hydrochloric acid and stir for 1.75 hours at 0-5°C.
- Collect the solid by vacuum filtration, wash with 15 mL of water, and dry to obtain 6.63g (86.4% yield) of the product.[1]

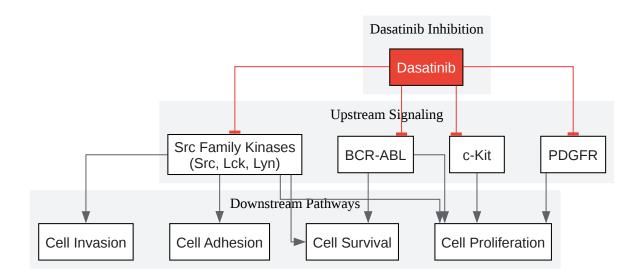
Step 6: Synthesis of Dasatinib



- In a suitable reaction vessel, add 80 kg of di-tert-butyl sulfoxide, 8 kg of the product from Step 5, 9.25 kg of 1-(2-hydroxyethyl)piperazine, and 5.28 kg of N,N-diisopropylethylamine.
- Heat the mixture to  $80 \pm 5$ °C and monitor the reaction until completion.
- After the reaction is complete, cool the mixture and precipitate the crude product by adding water.
- The crude Dasatinib can then be purified by recrystallization from ethanol and water.[6]

## Dasatinib's Mechanism of Action: Signaling Pathway Inhibition

Dasatinib functions as a tyrosine kinase inhibitor, targeting multiple kinases involved in cancer cell proliferation and survival. Its primary targets include the BCR-ABL fusion protein, Src family kinases (Src, Lck, Hck, Lyn), c-Kit, and PDGFR. By binding to the active conformation of these kinases, Dasatinib blocks downstream signaling pathways that are crucial for the growth and survival of cancer cells.



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Figure 2: Dasatinib signaling pathway inhibition.

#### Conclusion

**Ethyl 2-aminothiazole-5-carboxylate** is a key starting material in the synthesis of Dasatinib. The synthetic routes described herein provide a framework for the preparation of this important anti-cancer therapeutic. The choice of a particular synthetic route may depend on factors such as scale, cost, and available resources. The provided protocols, based on published literature, offer a detailed guide for researchers in the field of medicinal chemistry and drug development.

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